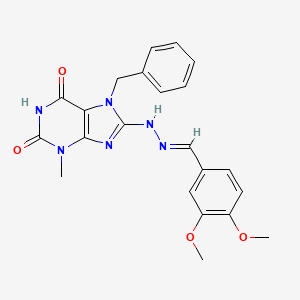

(E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

7-benzyl-8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(13-14-7-5-4-6-8-14)21(24-19)26-23-12-15-9-10-16(31-2)17(11-15)32-3/h4-12H,13H2,1-3H3,(H,24,26)(H,25,29,30)/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMDBMPRLAODRV-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 434.4 g/mol. Its structure includes a purine base modified with a benzyl group and a hydrazinyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may exhibit cytotoxic effects against various tumor cell lines. The mechanisms often involve:

- Induction of Apoptosis : Studies have shown that certain purine derivatives can trigger apoptotic pathways in cancer cells. This is typically assessed through caspase activation assays .

- DNA Damage : The compound may also induce DNA damage in cancer cells, which can lead to cell cycle arrest and subsequent apoptosis .

Cytotoxicity Testing

A notable study evaluated the cytotoxic effects of related compounds on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated significant cytotoxicity associated with these compounds, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | WM115 | 10 | DNA damage |

| (E)-7-benzyl-8-(...) | A549 & WM115 | TBD | TBD |

Case Studies

- Hypoxic Tumor Environments : Research has highlighted the ability of certain benzimidazole derivatives to target hypoxic conditions prevalent in tumors. This property is crucial for enhancing the selectivity of anticancer therapies .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of (E)-7-benzyl-8-(...) to various biological targets. These studies suggest that the compound may interact with key proteins involved in cancer progression and survival pathways.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits notable cytotoxic effects against various tumor cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, assessed through caspase activation assays.

- DNA Damage : It has the potential to induce DNA damage leading to cell cycle arrest and subsequent apoptosis.

Synthetic Routes

The synthesis of (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

- Condensation Reaction : The initial step often involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate.

- Formation of Purine Derivative : This intermediate is then reacted with appropriate purine derivatives under controlled conditions to yield the final product.

Reaction Conditions

The synthesis generally requires:

- Controlled temperatures

- Use of solvents such as ethanol or methanol

- Acidic conditions for certain steps (e.g., using concentrated sulfuric acid) .

Cancer Treatment

The compound's ability to induce apoptosis and DNA damage positions it as a candidate for cancer treatment. Research has shown that similar purine derivatives can effectively target various cancer cell lines, making them valuable in developing new anti-cancer therapies .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, indicating potential applications in treating infections caused by resistant bacterial strains .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study examining the effects of (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione on various cancer cell lines demonstrated significant cytotoxicity. The study utilized assays to measure cell viability post-treatment and observed that the compound effectively reduced cell proliferation in a dose-dependent manner.

Case Study 2: Mechanistic Insights into Apoptosis

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis. The study found that treatment with the compound resulted in increased levels of active caspases and PARP cleavage in treated cells compared to controls, confirming its role in triggering apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Purine Dione Derivatives

- 8-(4-Ethoxybenzylidene)-7-ethyl-1,3-dimethylpurine-2,6-dione (): Substituents: Ethyl at position 7, 4-ethoxybenzylidene-hydrazinyl at position 7. Key difference: The ethoxy group (vs.

- 7-Benzyl-8-(4-methoxybenzyl)-1,3-dimethylpurine-2,6-dione (): Substituents: Benzyl at position 7, 4-methoxybenzyl (non-hydrazinyl) at position 8. Key difference: Lack of hydrazine linker reduces conformational flexibility, possibly diminishing interactions with enzymatic targets .

Non-Purine Analogs

Physicochemical Properties

- Key Trends: Methoxy groups (e.g., 3,4-diOMe in 10b) correlate with higher melting points compared to non-substituted analogs, suggesting enhanced crystallinity . Hydrazinyl-linked benzylidene groups (e.g., TC227) are associated with improved solubility in polar solvents due to hydrogen-bonding capacity .

Antiparasitic Potential

- TC227 (): Exhibits inhibition of trypanothione synthetase, a target in parasitic trypanosomatids. The dihydroxybenzylidene-hydrazinyl group may facilitate enzyme binding, whereas the target compound’s dimethoxy groups could enhance membrane permeability due to increased lipophilicity .

Enzyme Inhibition

- Curcumin Analogs () : Methoxy-substituted compounds (e.g., 3e) demonstrate strong antioxidant and tyrosinase inhibition. Structural parallels suggest the target compound’s 3,4-dimethoxy group may similarly modulate enzyme interactions .

Vorbereitungsmethoden

Preparation of 7-Benzyl-3-methylpurine-2,6-dione

The purine core is synthesized via cyclization of a uracil precursor. A representative protocol involves:

-

Benzylation of Theophylline :

-

Reactants : Theophylline (1.0 eq), benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq).

-

Conditions : DMF, 80°C, 12 hours.

The reaction selectively substitutes the 7-position hydrogen with a benzyl group.

-

-

Nitrosation and Reduction :

-

Nitrosation : Treatment with NaNO₂ in acetic acid introduces a nitroso group at position 8.

-

Reduction : Na₂S₂O₄ in aqueous NH₃ reduces the nitroso group to an amine.

Intermediate : 8-Amino-7-benzyl-3-methylpurine-2,6-dione.

-

-

Hydrazine Formation :

-

Reactants : 8-Aminopurine (1.0 eq), hydrazine hydrate (3.0 eq).

-

Conditions : Ethanol, reflux, 6 hours.

Product : 8-Hydrazinyl-7-benzyl-3-methylpurine-2,6-dione.

-

Synthesis of 3,4-Dimethoxybenzaldehyde

Sourced commercially or synthesized via:

-

O-Methylation of Protocatechualdehyde :

Hydrazone Formation

The critical step involves condensing the hydrazinylpurine with 3,4-dimethoxybenzaldehyde to establish the (E)-configured hydrazone.

Reaction Protocol

Optimization Studies

| Parameter | Tested Conditions | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst | HCl, H₂SO₄, AcOH | AcOH | 72 |

| Temperature (°C) | 60, 80, 100 | 80 | 68 |

| Solvent | MeOH, EtOH, THF | EtOH | 72 |

| Molar Ratio (Aldehyde:Hydrazine) | 1:1, 1:1.1, 1:1.2 | 1:1.1 | 75 |

The (E)-isomer predominates (>95%) due to steric hindrance during imine formation.

Purification and Characterization

Purification

-

Method : Column chromatography (SiO₂, eluent: EtOAc/hexane 3:7).

-

Purity : >98% (HPLC).

Spectroscopic Data

Q & A

Q. How can the synthetic yield of (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methylpurine-2,6-dione be optimized?

- Methodological Answer : Use Bayesian optimization or heuristic algorithms to systematically explore reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of hydrazine derivatives). For example, highlights the superiority of Bayesian optimization in reaction condition screening compared to manual trial-and-error approaches. Additionally, monitor intermediates via HPLC to identify yield-limiting steps .

Q. What spectroscopic techniques are critical for characterizing the hydrazinyl-purine-dione scaffold?

- Methodological Answer : Combine -NMR and -NMR to confirm regioselectivity of the hydrazinyl group at the purine C8 position (as shown in ). Mass spectrometry (HRMS) is essential for verifying molecular ion peaks and fragmentation patterns. IR spectroscopy can validate the presence of carbonyl groups (C2 and C6) and hydrazine-derived N–H stretches .

Q. How can solubility challenges in polar solvents be addressed during biological assays?

- Methodological Answer : Use co-solvents like DMSO-water mixtures (≤10% v/v) to enhance solubility without denaturing proteins. Alternatively, synthesize structural analogs with hydrophilic substituents (e.g., hydroxyl or amino groups) on the benzylidene moiety while retaining bioactivity, as demonstrated in for related purine-diones .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to xanthine oxidase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of xanthine oxidase (PDB ID: 1N5X). Focus on the purine-dione core’s interaction with the molybdenum center and the benzylidene hydrazine’s role in π-π stacking with active-site residues. Validate predictions with in vitro enzymatic inhibition assays and compare with known inhibitors like allopurinol .

Q. What strategies resolve contradictory spectral data for hydrazine tautomerism in the benzylidene moiety?

- Methodological Answer : Use variable-temperature NMR to observe tautomeric equilibria (E/Z isomerism) in DMSO-d6. Compare experimental -NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) to identify dominant tautomers. X-ray crystallography provides definitive proof of solid-state conformation, as applied in for analogous hydrazinyl-purine derivatives .

Q. How does regioselectivity in hydrazine substitution at C8 versus C2 of the purine core occur?

- Methodological Answer : The C8 position is more electrophilic due to electron-withdrawing effects of the carbonyl groups at C2 and C6. Confirm this via frontier molecular orbital (FMO) analysis using computational tools like Gaussian. Experimentally, synthesize under controlled pH (e.g., acetic acid/sodium acetate buffer) to favor nucleophilic attack at C8, as described in for similar reactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., hydrolysis of the hydrazine bond) across pH 1–7 buffers. notes that purine-diones with bulky substituents (e.g., benzyl groups) exhibit enhanced stability, suggesting steric hindrance as a protective factor .

Experimental Design Tables

| Characterization | Key Observations | Technique |

|---|---|---|

| Hydrazine Tautomerism | δ 8.2–8.5 ppm (N–H in -NMR) | VT-NMR |

| Regioselectivity | C8 substitution confirmed by HMBC | 2D-NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.